molecular formula C8H11Cl2F3N2 B8228449 (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride

(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B8228449
M. Wt: 263.08 g/mol
InChI Key: KHBLXCMZUMLHBL-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride (CAS 2828439-90-1) is a chiral amine derivative with a molecular formula of C₈H₁₁Cl₂F₃N₂ and a molecular weight of 263.09 g/mol. It features a pyridine ring substituted with a trifluoromethyl group at the 2-position and an ethylamine moiety at the 3-position, forming a stereogenic center. The compound is stabilized as a dihydrochloride salt, enhancing its solubility in polar solvents. Storage recommendations specify an inert atmosphere and room temperature .

Safety data highlight hazards including skin/eye irritation (H315, H319), respiratory sensitivity (H335), and toxicity upon ingestion (H302). Precautionary measures (e.g., P280, P305+P351+P338) emphasize the need for protective equipment and careful handling .

Properties

IUPAC Name

(1S)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-5(12)6-3-2-4-13-7(6)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBLXCMZUMLHBL-XRIGFGBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The amine group can be oxidized to form a nitro compound using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

  • Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine (Br2) or acyl chlorides.

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with alkyl halides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, HNO3, heat.

  • Reduction: LiAlH4, ether solvent, low temperature.

  • Substitution: Br2, acyl chlorides, FeBr3 catalyst.

  • Nucleophilic Substitution: Alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Nitro Compound: From oxidation of the amine group.

  • Methyl Group: From reduction of the trifluoromethyl group.

  • Substituted Pyridine: From electrophilic substitution reactions.

  • Amides: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for various medicinal applications, particularly as a potential therapeutic agent. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, the incorporation of the trifluoromethyl group has been linked to enhanced activity against certain bacterial strains.

Case Study : A study published in Molecules evaluated the antimicrobial efficacy of various thiopyrimidine derivatives, revealing that compounds with trifluoromethyl substitutions showed significant inhibition against Gram-positive bacteria .

Anticancer Research

The compound's potential as an anticancer agent is noteworthy. Pyridine derivatives have been shown to inhibit various kinases involved in cancer progression.

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology due to its ability to cross the blood-brain barrier. Research into similar compounds has indicated possible anxiolytic and sedative effects.

CNS Activity

Studies have shown that pyridine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for anxiety and depression disorders.

Synthesis and Derivatives

The synthesis of (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride involves straightforward chemical reactions that can be tailored to produce various derivatives with enhanced biological activity.

Synthetic Pathways

A recent publication described methods for synthesizing new thiopyrimidine-benzenesulfonamide compounds, which included the use of similar pyridine derivatives as starting materials . This highlights the versatility of this compound in generating novel therapeutic agents.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agent with enhanced bioavailabilitySignificant antimicrobial activity observed
Anticancer ResearchInhibitor of CDKs involved in cancer progressionIC50 values indicate strong anticancer properties
NeuropharmacologyPotential CNS activity for anxiety/depression treatmentModulation of neurotransmitter systems suggested
Synthesis and DerivativesVersatile starting material for new compound developmentMethods for synthesizing derivatives reported

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with biological targets more effectively.

  • Pathways Involved: The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

CAS No. Name Molecular Formula Molecular Weight (g/mol) Salt Form Key Structural Features
2828439-90-1 (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride C₈H₁₁Cl₂F₃N₂ 263.09 Dihydrochloride 2-(Trifluoromethyl)pyridin-3-yl; chiral center
336105-46-5 (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride C₇H₈ClF₃N₂ ~224.6* Hydrochloride Trifluoroethylamine; pyridin-3-yl; chiral center
1138011-22-9 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride C₇H₈ClF₃N₂ ~224.6* Hydrochloride Trifluoroethylamine; pyridin-3-yl (non-chiral)
912761-24-1 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine C₇H₇F₃N₂ 188.14 Free base Trifluoroethylamine; pyridin-3-yl (non-chiral)

Key Differences and Implications

Substituent Position and Lipophilicity: The target compound has a trifluoromethyl group on the pyridine ring (2-position), increasing steric hindrance and lipophilicity compared to analogues with trifluoroethylamine side chains (e.g., CAS 336105-46-5). This may reduce aqueous solubility despite its dihydrochloride salt form .

Salt Form and Solubility: The dihydrochloride salt (target compound) theoretically offers higher aqueous solubility than mono-hydrochloride salts (e.g., CAS 336105-46-5) or free bases (CAS 912761-24-1). However, the trifluoromethyl group’s hydrophobicity may offset this advantage .

Chirality: Both the target compound and CAS 336105-46-5 are chiral, whereas CAS 1138011-22-9 and 912761-24-1 are racemic or non-chiral. Chirality influences biological activity; for example, enantiomers may exhibit divergent pharmacokinetic profiles .

Safety Profiles: The target compound’s hazards (e.g., H302, H315) align with amine salts but are more pronounced due to its dihydrochloride form. Free-base analogues (e.g., CAS 912761-24-1) may pose inhalation risks due to volatility, though specific data are unavailable in the evidence .

Research and Application Context

  • Pharmaceutical Relevance: The pyridine-trifluoromethyl motif is common in kinase inhibitors and CNS-targeting drugs.
  • Synthetic Challenges : Introducing a trifluoromethyl group to pyridine requires specialized fluorination techniques, making the target compound synthetically more complex than its analogues .

Biological Activity

(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride is a compound with significant potential in various biological applications. Its molecular formula is C8H10ClF3N2, and it has garnered attention for its unique structure, which includes a trifluoromethyl group that enhances its biological activity and pharmacokinetic properties. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C8H10ClF3N2
Molecular Weight 226.63 g/mol
CAS Number 2828439-90-1
IUPAC Name This compound

The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with an ethanamine group. This configuration contributes to its lipophilicity and metabolic stability, making it suitable for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's affinity for these targets, leading to significant downstream effects in cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound may have applications in treating diseases such as cancer and neurological disorders. Its potential as an enzyme inhibitor has been particularly noted in studies focusing on neutral sphingomyelinase 2 (nSMase2), where it has shown promising results in inhibiting enzyme activity linked to neurodegenerative conditions .

Case Studies and Research Findings

  • Inhibition of nSMase2 : A study highlighted the efficacy of this compound as an nSMase2 inhibitor, demonstrating significant inhibition in vitro and in vivo models of Alzheimer's disease . The compound exhibited favorable pharmacokinetic properties, including substantial brain penetration.
  • Antibacterial Activity : Preliminary research has suggested that compounds structurally related to this compound possess antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 11 nM to 180 nM against various strains, indicating strong antibacterial activity at low concentrations .
  • Structure–Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the biological activity of this compound and its analogs. These studies have revealed critical insights into how modifications to the structure can enhance potency against specific targets while minimizing toxicity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was performed:

Compound NameActivity TypeMIC Values (nM)
This compoundnSMase2 InhibitionN/A
Related Trifluoromethyl Pyridine DerivativeAntibacterial11 - 180
Other Pyridine CompoundsVarious Biological ActivitiesVaries

This table illustrates the distinct biological activities associated with different derivatives and highlights the potential for further exploration of this compound.

Preparation Methods

Direct Functionalization via Cross-Coupling Reactions

Modern methodologies often employ transition metal-catalyzed cross-couplings to introduce the trifluoromethyl group. For example, a halogenated pyridine precursor (e.g., 3-bromo-2-chloropyridine) undergoes Ullmann-type coupling with a trifluoromethyl copper reagent to yield 3-bromo-2-(trifluoromethyl)pyridine. This intermediate is subsequently subjected to nucleophilic substitution or amination to install the ethanamine side chain. Challenges include regioselectivity and the stability of trifluoromethylated intermediates under reaction conditions.

Ring Construction via Cyclocondensation

An alternative route involves assembling the pyridine ring with pre-installed substituents. The Hantzsch dihydropyridine synthesis, modified for fluorinated substrates, enables the incorporation of a trifluoromethyl group during cyclization. For instance, condensation of 1,1,1-trifluoroacetone with ethyl acetoacetate and ammonium acetate under acidic conditions generates a dihydropyridine intermediate, which is oxidized to the aromatic pyridine system. This method avoids post-synthetic functionalization but requires precise control over oxidation states to prevent side reactions.

Asymmetric Synthesis of the Chiral Amine

MethodCatalyst/EnzymeTemperatureeeYield
CBS ReductionOxazaborolidine-BH3−78°C95%85%
BiocatalyticL. kefir ADH25°C99%78%

Salt Formation and Purification

The free amine is converted to its dihydrochloride salt to enhance stability and solubility.

Acid-Mediated Protonation

The (S)-amine is dissolved in anhydrous ethanol and treated with hydrogen chloride gas at 0°C. Gradual addition ensures controlled precipitation of the dihydrochloride salt, which is isolated via filtration. Excess HCl is removed by washing with cold diethyl ether.

Crystallization Optimization

Recrystallization from ethanol/water (9:1) yields analytically pure material. Critical parameters include:

  • Solvent Ratio : Higher water content improves crystal lattice integrity.

  • Cooling Rate : Slow cooling (−5°C/h) minimizes inclusion of solvate impurities.

Characterization and Quality Control

The final product is validated using spectroscopic and chromatographic techniques:

  • ¹H NMR (400 MHz, D2O): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.32 (d, J = 7.6 Hz, 1H, pyridine-H4), 4.21 (q, J = 6.4 Hz, 1H, CH), 1.52 (d, J = 6.4 Hz, 3H, CH3).

  • HPLC : Chiralcel OD-H column, hexane/ethanol (80:20), retention time = 12.7 min (ee > 99%).

Industrial-Scale Considerations

Cost-Effective Trifluoromethylation

Recent advances in trifluoromethyl copper(I) reagents reduce reliance on expensive palladium catalysts. A scalable protocol involves reacting 3-iodopyridine with CuCF3 at 80°C in dimethylformamide, achieving 92% yield.

One-Pot Reduction-Salt Formation

Combining the CBS reduction and HCl treatment in a single reactor minimizes intermediate isolation steps. After reduction, the reaction mixture is acidified directly, improving overall yield to 78% on kilogram-scale batches.

Applications and Derivatives

The dihydrochloride salt serves as a key intermediate in:

  • Pharmaceuticals : Antiviral agents targeting RNA polymerase.

  • Agrochemicals : Herbicides with enhanced soil persistence due to the trifluoromethyl group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis of chiral amines like this compound typically involves asymmetric hydrogenation or resolution of racemic mixtures. For example, enantioselective synthesis can be achieved using chiral catalysts or auxiliary agents. Evidence from similar compounds (e.g., 3-methyl-N-(1-(1H-1,2,4-triazol-3-yl)ethyl)pyrrole derivatives) shows that chiral separation via Supercritical Fluid Chromatography (SFC) with Lux A1 columns and isopropanol as a co-solvent effectively isolates enantiomers with >95% purity . Reaction yields (15–25%) and purity (80–99%) depend on reactant stoichiometry and purification protocols, such as recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Key techniques include:

  • 1H NMR : Identifies structural motifs (e.g., trifluoromethylpyridine protons at 8.5–11.0 ppm) .
  • LCMS/ESIMS : Confirms molecular weight (e.g., m/z 393.0–459.0 for related compounds) and detects impurities .
  • HPLC : Assesses purity (>95% for advanced intermediates) and monitors reaction progress .
    Stability-indicating methods like RP-UPLC are recommended for impurity profiling under stress conditions (e.g., thermal degradation) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Safety data for analogous dihydrochloride salts recommend using desiccants and avoiding prolonged exposure to light or humidity . For lab handling, use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential irritancy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for trifluoromethylpyridine derivatives?

  • Methodological Answer : Yield discrepancies (e.g., 15% vs. 25% in similar reactions) often arise from:

  • Reagent quality : Use freshly distilled amines or anhydrous solvents to minimize side reactions .
  • Catalyst optimization : Screen palladium or ruthenium catalysts for asymmetric hydrogenation efficiency .
  • Workup protocols : Replace traditional extraction with solid-phase extraction (SPE) to improve recovery .
    Statistical design of experiments (DoE) can identify critical factors (e.g., temperature, pH) affecting yield .

Q. How can researchers evaluate the pharmacological activity of this compound in target binding assays?

  • Methodological Answer :

  • Kinase/Receptor Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity. For example, pyridine-based amines in EP 4374877 A2 were tested against kinase targets using ATP-competitive inhibition assays .
  • Cell-Based Assays : Assess functional activity (e.g., cAMP modulation) in HEK293 cells transfected with target receptors .
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding modes to targets like kinases or GPCRs .
  • QM/MM Modeling : Analyze electronic effects of the trifluoromethyl group on pyridine ring reactivity .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and toxicity (e.g., hERG inhibition) .

Q. How can researchers address batch-to-batch variability in enantiomeric excess (EE)?

  • Methodological Answer :

  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time EE monitoring .
  • Chiral Stationary Phases : Use Daicel Chiralpak columns for preparative HPLC to achieve >99% EE .
  • Crystallization Control : Seed crystallization with pure enantiomer to suppress racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.